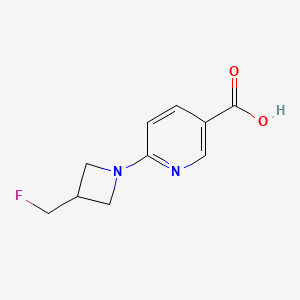

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

6-[3-(fluoromethyl)azetidin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-3-7-5-13(6-7)9-2-1-8(4-12-9)10(14)15/h1-2,4,7H,3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHAECMMKFGIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid is a compound of significant interest in pharmacology due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a nicotinic acid moiety linked to a fluoromethyl-substituted azetidine. This structure suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).

The primary mechanism through which this compound exerts its effects is through modulation of nAChRs. These receptors play crucial roles in neurotransmission and are implicated in various neurological conditions.

- Receptor Interaction : Research indicates that compounds similar to this compound can act as agonists or antagonists at nAChRs, influencing cholinergic signaling pathways. For example, studies have shown that certain nicotinic ligands can exhibit antidepressant-like effects by modulating nAChR activity .

- Neuroprotective Effects : Nicotinic compounds have been reported to promote neuronal survival under oxidative stress conditions. They achieve this through various pathways, including the inhibition of apoptotic processes and enhancement of neurotrophic signaling .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Antidepressant Potential : Compounds with similar structures have shown efficacy in preclinical models for depression, suggesting that this compound may possess similar properties .

- Cognitive Enhancement : Some studies report that nicotinic receptor modulators can improve cognitive function in animal models, indicating potential applications for cognitive disorders .

- Anti-inflammatory Effects : There is evidence that nicotinic compounds can exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by neuroinflammation .

Case Study 1: Cognitive Function Enhancement

In a study evaluating the effects of various nAChR ligands on cognitive performance in rats, it was found that certain derivatives significantly improved memory retention and learning capabilities. The study highlighted the role of receptor selectivity and compound stability in achieving these effects.

Case Study 2: Neuroprotection in Oxidative Stress

Another investigation focused on the neuroprotective effects of nicotinic compounds during oxidative stress induced by hydrogen peroxide. The results demonstrated that treatment with similar compounds reduced neuronal cell death and preserved mitochondrial function.

Data Tables

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in various physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid. For instance, compounds with similar structural features have shown significant growth inhibition against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) | Reference |

|---|---|---|

| SNB-19 | 86.61% | |

| OVCAR-8 | 85.26% | |

| NCI-H40 | 75.99% | |

| MDA-MB-231 | 56.53% |

These findings suggest that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study investigating related nicotinic acid derivatives reported promising results against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.95 µg/mL | |

| Escherichia coli | 7.81 µg/mL |

These results indicate that derivatives of nicotinic acid, including this compound, may be effective in treating bacterial infections.

Study on Antidepressant Effects

A study involving various nAChR antagonists demonstrated that compounds structurally similar to this compound could alleviate depressive symptoms in animal models. This suggests potential applications in treating mood disorders through modulation of cholinergic signaling pathways.

Cancer Cell Line Inhibition

Another research effort focused on the inhibitory effects of pyrrolidine derivatives on cancer cell proliferation. Although specific results for this compound were not provided, the general findings suggest a pathway for further investigation into its anticancer properties.

Comparison with Similar Compounds

Azetidine-Containing Nicotinic Acid Derivatives

6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) :

This compound, studied for depression treatment, contains an azetidine ring linked via a methoxy group to a pyridine core. Unlike 6-(3-(fluoromethyl)azetidin-1-yl)nicotinic acid, the azetidine substituent here is larger (methoxy-linked) and lacks fluorine. AMOP-H-OH demonstrated potent nicotinic receptor modulation, suggesting that azetidine positioning and substituent size critically affect receptor binding .- This compound’s solubility may be higher, but reduced lipophilicity could limit membrane permeability. Such structural variations highlight trade-offs between solubility and bioavailability .

Fluorinated Nicotinic Acid Derivatives

6-(3-Fluorophenyl)nicotinic Acid :

Substitution with a fluorophenyl group introduces aromatic fluorine, which enhances electronic effects (e.g., dipole interactions) but lacks the conformational constraint of the azetidine ring. This compound’s bioactivity (unreported in evidence) may differ due to distinct steric and electronic profiles .6-({(S)-(3-Fluoro-2-pyridinyl)[...]}nicotinic Acid (CAS 1416799-28-4) :

This fluorinated analog features a complex carbamate-linked substituent with multiple fluorinated aromatic rings. Its stereochemistry and bulky substituents likely target specific protein pockets, contrasting with the compact fluoromethyl-azetidine group in the target compound .

Nicotinic Acid-Based Enzyme Activators

- GKA20 (6-[(3,5-diisopropoxybenzoyl)amino]nicotinic Acid): A glucokinase activator with a diisopropoxybenzoyl substituent, GKA20 demonstrates how bulky, lipophilic groups enhance enzyme binding.

Structural and Functional Analysis

Table 1: Key Properties of Nicotinic Acid Derivatives

Impact of Fluorine and Azetidine

- Fluorine: Enhances metabolic stability by resisting oxidative degradation and modulating pKa (electron-withdrawing effect). The fluoromethyl group in the target compound may block metabolic hotspots (e.g., CYP450 sites) more effectively than non-fluorinated analogs .

- Compared to larger rings (e.g., piperidine), azetidine reduces flexibility, which may enhance binding entropy .

Preparation Methods

Synthetic Route Overview

The preparation generally follows these key stages:

- Synthesis of fluoromethyl-substituted azetidine intermediates

- Functional group transformations on azetidine derivatives (e.g., sulfonylation, halogenation)

- Coupling of the azetidine moiety to nicotinic acid or its activated derivatives

- Purification and isolation of the final product

Preparation of the Fluoromethyl-Azetidine Intermediate

A critical step involves preparing the fluoromethyl azetidine moiety, often starting from tert-butyl 3-(chloromethyl)azetidine-1-carboxylate or related derivatives:

Halogenation and Fluorination:

The chloromethyl azetidine derivative is converted to the fluoromethyl analog using fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes. This step replaces the chlorine atom with fluorine to yield tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.Sulfonylation:

Hydroxymethyl azetidine derivatives can be converted to good leaving groups via sulfonylation using reagents such as para-toluenesulfonyl chloride or methanesulfonyl chloride. This facilitates subsequent nucleophilic substitution by fluoride ions.Reduction and Protection:

Hydride reducing agents such as lithium aluminum hydride (LAH), sodium triacetoxyborohydride, or diisobutylaluminum hydride (DIBAL) are employed for selective reductions in intermediate steps.

Coupling with Nicotinic Acid

The azetidine intermediate is coupled to nicotinic acid or its activated derivatives to form the target compound:

Activation of Nicotinic Acid:

Nicotinic acid is often activated by carbonyldiimidazole (CDI) to form an imidazolide intermediate, which is more reactive towards nucleophilic substitution.Amide Bond Formation:

The nucleophilic azetidine nitrogen attacks the activated nicotinic acid intermediate, forming the amide bond. Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIPEA) or triethylamine facilitate this reaction.Reaction Conditions:

Typical coupling reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) at room temperature or slightly cooled conditions to optimize yield and minimize side reactions.

Purification and Yield Optimization

Purification:

The crude product is purified by aqueous extraction followed by organic solvent washes. Column chromatography using silica gel with methanol/dichloromethane mixtures is commonly employed to isolate the pure compound.Yield Considerations:

Yields vary depending on reaction conditions and purity of intermediates. For example, coupling reactions using HATU and DMAP catalysts have reported near quantitative yields (~100%) for related nicotinic acid derivatives. Fluorination steps may require careful control to minimize side products such as residual chloromethyl azetidine (~1-5%), which can be reduced by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO).

Summary Table of Key Reaction Steps

Research Findings and Optimization Notes

Fluorination Efficiency:

The choice of fluorinating reagent and reaction conditions critically affects the purity of the fluoromethyl azetidine intermediate. Using TBAF or HF/trimethylamine under controlled temperature minimizes side reactions and residual chloromethyl impurities.Base Treatment to Remove Impurities:

Treatment with DABCO effectively reduces residual chloromethyl azetidine impurities to less than 1%, improving product purity before coupling.Activation and Coupling:

CDI activation of nicotinic acid followed by coupling with azetidine amine under mild conditions provides high yields and avoids harsh conditions that could degrade sensitive fluorinated groups.Hydride Reducing Agents: The selection of hydride reducing agents depends on the sensitivity of functional groups; sodium triacetoxyborohydride and DIBAL offer milder conditions compared to LAH, which may be preferred for scale-up and safety.

Q & A

Q. What are the key synthetic pathways for synthesizing 6-(3-(fluoromethyl)azetidin-1-yl)nicotinic acid?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with nicotinic acid scaffolds. A common approach includes:

- Step 1 : Functionalization of azetidine with fluoromethyl groups via nucleophilic substitution or Mitsunobu reactions using reagents like NaH and fluoromethyl iodide .

- Step 2 : Coupling the modified azetidine (e.g., 3-(fluoromethyl)azetidine) with a halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid) under basic conditions (K₂CO₃/DMF) to form the 1-yl linkage .

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

Critical parameters: Reaction time (12–24 h), temperature (reflux conditions), and stoichiometric ratios (1:1.2 azetidine:nicotinic acid) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies fluoromethyl (-CH₂F) and azetidine proton environments. The azetidine ring protons typically appear as multiplets at δ 3.5–4.5 ppm, while the nicotinic acid aromatic protons resonate at δ 8.0–9.0 ppm .

- IR Spectroscopy : Confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and C-F bond (~1100 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the fluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Fluoromethyl substitution increases logP compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask or HPLC methods) .

- Metabolic Stability : The C-F bond reduces susceptibility to oxidative metabolism, as shown in liver microsomal assays .

- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group, affecting solubility and ionization in biological systems .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions during coupling .

- Catalyst Screening : Test Pd(PPh₃)₂Cl₂/CuI systems for Sonogashira-like couplings to improve regioselectivity .

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation (e.g., tert-butyl carbamate-protected azetidine) and adjust reaction times .

- Purification : Employ preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers to isolate high-purity product (>95%) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in antimicrobial or receptor-binding assays .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted 6-chloronicotinic acid) that may skew activity results .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, as demonstrated in nicotinic acid hyperphosphatemia trials .

Q. What computational methods predict the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α4β2 nAChR subtypes. Focus on hydrogen bonding between the carboxylic acid group and receptor residues (e.g., Tyr195) .

- MD Simulations : Conduct 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex in a lipid bilayer environment .

- Free Energy Calculations : Apply MM-GBSA to quantify binding energies, correlating with in vitro IC₅₀ values from radioligand displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.